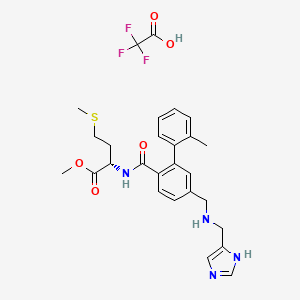

FTI-2153 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S.C2HF3O2/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2;3-2(4,5)1(6)7/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30);(H,6,7)/t23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKNQRCLUQTFRP-BQAIUKQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31F3N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FTI-2153 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 TFA is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of proteins implicated in cell signaling and proliferation. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular targets, the resultant signaling pathway disruptions, and the ultimate impact on cell cycle progression. Through a comprehensive review of preclinical data, this document provides an in-depth understanding of how this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction: Targeting Protein Farnesylation

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid is covalently attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this lipophilic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper localization and function in various signal transduction pathways.

Many proteins involved in oncogenesis, most notably members of the Ras superfamily of small GTPases, are dependent on farnesylation for their biological activity. By inhibiting FTase, Farnesyltransferase Inhibitors (FTIs) like this compound prevent the localization and function of these key signaling proteins, thereby disrupting downstream pathways that control cell growth, proliferation, and survival.

Core Mechanism of Action: Inhibition of Farnesyltransferase

This compound functions as a highly potent and selective inhibitor of FTase. Its primary mechanism involves competing with the protein substrate for the active site of the enzyme, thereby preventing the transfer of the farnesyl group from FPP to the target protein.

Molecular Targets of this compound

The inhibitory action of this compound affects a range of farnesylated proteins critical for cellular function and implicated in cancer. These include:

-

Ras Superfamily Proteins:

-

H-Ras: A key proto-oncogene that, when activated, drives cell proliferation through the MAPK/ERK pathway. This compound effectively blocks the processing of H-Ras.[1][2]

-

Rheb (Ras homolog enriched in brain): A direct activator of the mTORC1 complex, a central regulator of cell growth and metabolism.

-

-

Mitotic Proteins:

-

CENP-E and CENP-F: Kinetochore-associated proteins involved in chromosome alignment and spindle checkpoint signaling. While farnesylated, studies have shown that FTI-2153 does not affect their localization to the kinetochore.[3]

-

Spindly: A protein crucial for the recruitment of dynein to kinetochores, a process essential for proper chromosome segregation during mitosis.

-

Quantitative Inhibition Data

The potency of this compound has been quantified through various in vitro assays.

| Target | IC50 Value | Cell Lines / Conditions | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | In vitro enzyme assay | [1][2] |

| H-Ras Processing | 10 nM | Cellular assay |

Disruption of Key Signaling Pathways

By inhibiting the farnesylation of its target proteins, this compound disrupts two major signaling networks crucial for cancer cell proliferation and survival: the Ras-MAPK pathway and the Rheb-mTOR pathway.

Inhibition of the Ras-MAPK Signaling Pathway

The Ras proteins, upon farnesylation and membrane localization, are activated by upstream signals (e.g., growth factors). Activated Ras then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to the transcription of genes that promote cell proliferation. This compound's inhibition of H-Ras farnesylation prevents its membrane association and subsequent activation, thereby blocking this pro-proliferative pathway.

Inhibition of the Rheb-mTOR Signaling Pathway

Rheb, a member of the Ras superfamily, is a direct activator of the mTORC1 complex. Farnesylation is essential for Rheb's localization to endomembranes and its interaction with mTORC1. FTI-2153 disrupts the farnesylation of Rheb, preventing its association with its endogenous inhibitor FKBP38. This allows FKBP38 to bind and inactivate mTOR, leading to a downstream reduction in protein synthesis and cell growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-2153 TFA: A Technical Guide to a Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] As a trifluoroacetic acid (TFA) salt, it exhibits significant anti-cancer activity by targeting the post-translational modification of key signaling proteins, most notably Ras. This technical guide provides a comprehensive overview of FTI-2153 TFA, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of farnesyltransferase (FTase), an enzyme responsible for the farnesylation of a number of cellular proteins. Farnesylation is a crucial post-translational modification that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This lipid modification facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.

The Ras family of small GTPases are key targets of farnesylation and are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting FTase, FTI-2153 prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking its oncogenic signaling.

Beyond its effects on Ras, FTI-2153 also impacts mitotic progression. It has been shown to inhibit the formation of bipolar spindles during mitosis, leading to an accumulation of cells in prometaphase with a characteristic "rosette-like" chromosome morphology.[2] This effect on mitosis appears to be independent of the Ras and p53 mutation status of the cells. Interestingly, this mitotic disruption is not due to the inhibition of farnesylation of the centromeric proteins CENP-E and CENP-F, as FTI-2153 does not affect their localization to the kinetochores.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of FTI-2153

| Target | IC50 | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | [1] |

| H-Ras Processing | 10 nM |

Table 2: Cellular Activity of FTI-2153

| Cell Line | Assay | Concentration | Effect | Reference |

| T-24 (Bladder Carcinoma) | Growth Inhibition | 15 µM | 38% inhibition | |

| Calu-1 (Lung Carcinoma) | Growth Inhibition | 15 µM | 36% inhibition | |

| A-549 (Lung Carcinoma) | Mitotic Arrest | 15 µM | Accumulation in prometaphase | |

| HT1080 (Fibrosarcoma) | Mitotic Phase Distribution | Not Specified | Prometaphase: 5% (control) vs 55% (treated) | |

| HFF (Human Foreskin Fibroblast) | Mitotic Phase Distribution | Not Specified | Similar large changes to HT1080 | |

| OVCAR3 (Ovarian Carcinoma) | Mitotic Phase Distribution | Not Specified | Smaller changes compared to HT1080 | |

| T-24 (Bladder Carcinoma) | Mitotic Phase Distribution | Not Specified | No significant effect | |

| NIH3T3 (Mouse Embryonic Fibroblast) | Mitotic Phase Distribution | Not Specified | No significant effect |

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is adapted from the methods used to characterize novel farnesyltransferase inhibitors.

Materials:

-

Recombinant farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), [³H]-labeled

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 1 M HCl

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, combine the assay buffer, recombinant FTase, and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding the biotinylated Ras peptide substrate and [³H]-FPP.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a 96-well filter plate and wash with distilled water to remove unincorporated [³H]-FPP.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on cell proliferation.

Materials:

-

Human tumor cell lines (e.g., A-549, Calu-1)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound (or medium with DMSO as a control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.

Microtubule Immunostaining

This protocol describes the visualization of microtubules in cells treated with this compound to observe its effects on spindle formation.

Materials:

-

Human tumor cell lines (e.g., A-549) grown on glass coverslips

-

This compound

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.5% Triton X-100 in PBS

-

Blocking Solution: 3% BSA in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: FITC-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with 15 µM this compound (or DMSO as a control) for the desired time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the coverslips in the blocking solution for 30 minutes at room temperature.

-

Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the coverslips with the FITC-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using the mounting medium.

-

Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway

Caption: this compound inhibits farnesyltransferase, preventing Ras localization and signaling.

Experimental Workflow: Farnesyltransferase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of FTI-2153 on FTase.

Logical Relationship: FTI-2153's Dual Anti-Cancer Effects

Caption: FTI-2153 exerts anti-cancer effects via two distinct mechanisms.

References

An In-depth Technical Guide on FTI-2153 TFA and its Impact on H-Ras Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FTI-2153 TFA, a potent farnesyltransferase inhibitor, and its effects on the processing and signaling of H-Ras. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug development.

Introduction

The Ras family of small GTPases, particularly H-Ras, are critical regulators of cellular growth, differentiation, and survival. Their proper function is contingent on a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase), which facilitates their localization to the plasma membrane. Dysregulation of Ras signaling, often through mutations, is a hallmark of many cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. This compound is a highly selective and potent inhibitor of FTase, which has been investigated for its anti-cancer properties, primarily through its ability to disrupt H-Ras processing and subsequent signaling cascades.

This compound: Mechanism of Action and Efficacy

This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase) with an IC50 of 1.4 nM.[1] It demonstrates remarkable selectivity, being over 3000-fold more potent at inhibiting the processing of H-Ras (IC50 of 10 nM) compared to Rap1A.[1] This inhibition of farnesylation prevents the necessary lipid modification of H-Ras, leading to its mislocalization and subsequent inactivation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting FTase, H-Ras processing, and cancer cell growth.

| Target | Inhibitor | IC50 | Reference |

| Farnesyltransferase (FTase) | This compound | 1.4 nM | [1] |

| H-Ras Processing | This compound | 10 nM | [1] |

| Cell Line | Cancer Type | FTI-2153 Concentration | Growth Inhibition | Reference |

| T-24 | Bladder Cancer | 15 µM | 38% | [1] |

| Calu-1 | Lung Cancer | 15 µM | 36% | |

| A-549 | Lung Cancer | 15 µM | 25% | |

| OVCAR3 | Ovarian Cancer | 15 µM | 22% | |

| NIH3T3 | Fibrosarcoma | 15 µM | 8% | |

| HFF | Human Foreskin Fibroblast | 15 µM | 8% | |

| HT-1080 | Fibrosarcoma | 15 µM | 13% |

H-Ras Processing and Signaling Pathways

The biological activity of H-Ras is critically dependent on its localization to the inner leaflet of the plasma membrane. This is achieved through a series of post-translational modifications.

H-Ras Post-Translational Processing Pathway

Caption: H-Ras post-translational modification pathway and the inhibitory action of FTI-2153.

H-Ras Downstream Signaling

Once localized to the plasma membrane, active GTP-bound H-Ras initiates downstream signaling cascades, primarily the Raf-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. Inhibition of H-Ras processing by FTI-2153 disrupts these signaling events. However, studies have shown that this can sometimes lead to a compensatory upregulation of these pathways.

Caption: H-Ras downstream signaling pathways and the point of intervention by FTI-2153.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on H-Ras processing and function.

Farnesyltransferase (FTase) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the quantitative determination of FTase activity.

Materials:

-

FTase enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 2 mM DTT)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay: a. To each well of the microplate, add the FTase enzyme. b. Add the desired concentration of this compound or vehicle control. c. Initiate the reaction by adding the reaction mixture. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measurement: Measure the fluorescence intensity at Ex/Em = 340/550 nm. The increase in fluorescence corresponds to the farnesylation of the dansylated peptide.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot for H-Ras Processing

This protocol is used to visualize the shift in molecular weight of H-Ras upon inhibition of farnesylation. Unprocessed H-Ras migrates slower than its processed, farnesylated counterpart.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against H-Ras

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The appearance of a higher molecular weight band or an increase in its intensity with increasing this compound concentration indicates the accumulation of unprocessed H-Ras.

Immunofluorescence for H-Ras Localization

This protocol allows for the visualization of H-Ras subcellular localization and its alteration upon this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against H-Ras

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.

-

Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 15 minutes. b. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Immunostaining: a. Block with blocking buffer for 30 minutes. b. Incubate with the primary anti-H-Ras antibody for 1 hour. c. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Mounting and Imaging: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the subcellular localization of H-Ras using a fluorescence microscope. In untreated cells, H-Ras should primarily be at the plasma membrane, while this compound treatment is expected to cause a shift to a more diffuse cytosolic and/or perinuclear localization.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on H-Ras.

Caption: A logical workflow for characterizing the effects of FTI-2153 on H-Ras.

Conclusion

This compound is a potent and selective inhibitor of farnesyltransferase that effectively blocks the post-translational processing of H-Ras. This disruption of H-Ras localization leads to the inhibition of its downstream signaling pathways and can result in reduced cancer cell proliferation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of farnesyltransferase inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the complex cellular responses to FTase inhibition and to optimize the clinical application of compounds like this compound.

References

The Impact of FTI-2153 TFA on Cell Cycle Progression: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the cellular effects of FTI-2153 TFA, a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Primarily developed as an anti-cancer agent, this compound's mechanism of action centers on the disruption of post-translational modification of key signaling proteins, leading to significant alterations in cell cycle progression. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

This compound is a powerful inhibitor of FTase with an IC50 of 1.4 nM.[1][2] It demonstrates high selectivity, being over 3000-fold more potent at inhibiting the processing of H-Ras (IC50 of 10 nM) compared to Rap1A.[1][2] While initially designed to target the Ras signaling pathway, the anti-tumor activities of farnesyltransferase inhibitors (FTIs) like FTI-2153 are now understood to extend beyond Ras, affecting other farnesylated proteins that are critical for cell cycle regulation.

Core Mechanism of Action: Inhibition of Farnesylation

Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by farnesyltransferase. This lipid modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction and cell cycle control, including members of the Ras superfamily of small GTPases.

By inhibiting FTase, FTI-2153 prevents the farnesylation of these target proteins, disrupting their ability to anchor to the cell membrane and engage in downstream signaling cascades. This disruption is a key contributor to the compound's anti-proliferative effects.

Figure 1: FTI-2153's primary mechanism of inhibiting FTase to block Ras farnesylation.

Effects of FTI-2153 on Cell Cycle Progression

This compound exerts a multi-faceted impact on the cell cycle, primarily causing a significant arrest in the M-phase (mitosis), with some evidence also pointing to a G0/G1 phase block. The specific cellular outcome can be dependent on the cell line and experimental conditions.

Mitotic Arrest: Disruption of Spindle Formation

A primary consequence of FTI-2153 treatment is the accumulation of cells in mitosis, specifically in prometaphase. This arrest is a direct result of the compound's ability to inhibit the formation of a normal bipolar spindle. Instead, treated cells form monoasteral spindles, where chromosomes arrange in a characteristic rosette or ring-like morphology around a single microtubule-organizing center. This prevents proper chromosome alignment at the metaphase plate, triggering the mitotic checkpoint and halting cell division.

This effect on spindle formation is thought to be mediated by the inhibition of farnesylation of centromere-associated proteins, such as CENP-E and CENP-F, which are essential for mitotic progression. Notably, the ability of FTI-2153 to induce mitotic arrest has been observed to be independent of the Ras and p53 mutation status of the cancer cells.

G0/G1 Phase Arrest: An Alternative Pathway

In some cellular contexts, FTIs can induce a G0/G1 cell cycle arrest. This mechanism is proposed to be independent of Ras inhibition and instead involves the proteasome pathway. By inhibiting the chymotrypsin-like activity of the proteasome, these compounds prevent the degradation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. The accumulation of these CKIs leads to the inhibition of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1/S transition, thereby causing cells to arrest in G1.

Figure 2: Proposed mechanism of FTI-induced G1 arrest via proteasome inhibition.

Quantitative Analysis of Cell Cycle Effects

The following tables summarize the quantitative effects of FTI-2153 on mitotic phase distribution and bipolar spindle formation across various cell lines.

| Cell Line | Treatment | Prometaphase (%) | Telophase/Cytokinesis (%) |

| HT1080 | Control | 5% | 85% |

| FTI-2153 | 55% | 35% |

Table 1: Effect of FTI-2153 on Mitotic Phase Distribution in HT1080 Cells.

| Cell Line Type | Treatment | Cells with Bipolar Spindles (%) |

| Malignant Cancer Cells | Control | 67-92% |

| FTI-2153 | 2-28% | |

| Normal Primary Fibroblasts | Control | 67-92% |

| FTI-2153 | 2-28% |

Table 2: Inhibition of Bipolar Spindle Formation by FTI-2153.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of FTI-2153.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate cells (e.g., A-549, Calu-1) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 15 µM) or vehicle control for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Fixation: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol 2: Immunofluorescence Staining for Microtubules and DNA

This method is used to visualize the mitotic spindle and chromosome morphology.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat with this compound or vehicle control as described in Protocol 1.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the cell nuclei with a DNA-intercalating dye such as 4',6-diamidino-2-phenylindole (DAPI).

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images to analyze spindle formation and chromosome alignment.

Figure 3: Workflow for analyzing FTI-2153's effects on cell cycle and morphology.

Conclusion and Future Directions

This compound is a potent anti-proliferative agent that disrupts cell cycle progression through at least two distinct mechanisms: the induction of mitotic arrest by inhibiting bipolar spindle formation and, in some cases, the promotion of a G0/G1 arrest via proteasome inhibition. These effects, which can be independent of Ras and p53 status, underscore the therapeutic potential of FTIs in a broad range of cancers.

Future research should continue to elucidate the full spectrum of farnesylated proteins whose inhibition contributes to the anti-tumor effects of FTI-2153. A deeper understanding of the cellular contexts that dictate a mitotic versus a G1 arrest will be critical for optimizing its clinical application, potentially in combination with other cytotoxic agents to achieve synergistic effects.

References

FTI-2153 TFA: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Its trifluoroacetate (TFA) salt, FTI-2153 TFA, has demonstrated significant anti-cancer activity in a variety of preclinical research settings. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The information is intended to equip researchers with the necessary details to design and execute further investigations into the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its primary anti-cancer effects by inhibiting the enzyme farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of these proteins, many of which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival.

The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[3] Oncogenic mutations in Ras are prevalent in many human cancers, leading to its constitutive activation and uncontrolled cell proliferation. By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras, thereby blocking its membrane association and downstream signaling. FTI-2153 is reported to be over 3,000-fold more potent at blocking H-Ras processing than Rap1A processing.[1][2]

However, the anti-tumor effects of FTI-2153 are not solely dependent on the inhibition of Ras. It is now understood that the inhibition of other farnesylated proteins plays a significant role in the anti-cancer activity of farnesyltransferase inhibitors (FTIs). These include:

-

RhoB: A member of the Rho family of small GTPases involved in cytoskeletal regulation and apoptosis. Inhibition of RhoB farnesylation leads to its alternative geranylgeranylation, and this modified form of RhoB has been shown to have tumor-suppressive properties.

-

Centromere Proteins E (CENP-E) and F (CENP-F): These kinetochore-associated proteins are involved in mitotic spindle formation and chromosome segregation. While some studies suggest that FTI-2153's effects on mitosis are independent of CENP-E and CENP-F localization to the kinetochore, their farnesylation is known to be important for their function.

A significant aspect of FTI-2153's mechanism is its ability to induce mitotic arrest. Treatment with FTI-2153 leads to the inhibition of bipolar spindle formation, causing cells to accumulate in prometaphase with a characteristic "rosette-like" or "ring-shaped" chromosome morphology. This effect has been observed in a variety of cancer cell lines, irrespective of their Ras or p53 mutation status, and also in normal cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro studies.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | |

| H-Ras Processing | 10 nM |

Table 2: Effects of FTI-2153 on Cell Growth and Mitosis

| Cell Line | Cancer Type | Concentration | Duration | Effect | Reference |

| T-24 | Bladder Cancer | 15 µM | Not Specified | 38% growth inhibition | |

| Calu-1 | Lung Cancer | 15 µM | Not Specified | 36% growth inhibition | |

| A-549 | Lung Cancer | 15 µM | 48 h | Accumulation of cells in prometaphase | |

| HT1080 | Fibrosarcoma | Not Specified | Not Specified | Increase in prometaphase cells from 5% to 55% | |

| Various (HFF, OVCAR3, A-549, Calu-1, HT1080) | Normal and Cancer | Not Specified | Not Specified | Decrease in bipolar spindles in prometaphase from 67-92% to 2-28% |

Signaling Pathways and Experimental Workflows

FTI-2153 Mechanism of Action: Inhibition of Farnesylation and Downstream Effects

Experimental Workflow: Assessing the Effect of FTI-2153 on Ras Prenylation

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay. Add the reagent to each well according to the manufacturer's instructions, incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.

Western Blot for Ras Prenylation

-

Cell Treatment and Lysis: Treat cultured cells with this compound or vehicle control for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pan-Ras overnight at 4°C. The unprenylated form of Ras will migrate slower than the prenylated form.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired duration. Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Microtubule and DNA Immunofluorescence

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

DNA Staining: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the DNA.

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images of the microtubules and DNA to observe the effects of this compound on mitotic spindle formation and chromosome morphology.

Formulation for In Vivo Studies

For in vivo experiments, this compound can be formulated in various ways. One common method involves preparing a stock solution in DMSO and then diluting it in a vehicle suitable for administration to animals. A sample protocol is as follows:

-

Stock Solution: Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

-

Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. Alternatively, a solution can be prepared by adding 100 µL of the DMSO stock to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing, and finally adding 450 µL of saline. It is recommended to prepare the working solution fresh on the day of use.

Conclusion

This compound is a powerful research tool for investigating the roles of farnesylated proteins in cancer biology. Its high potency and selectivity, coupled with its distinct mechanism of inducing mitotic arrest, make it a valuable compound for both basic and translational research. This guide provides a comprehensive collection of data and protocols to facilitate further studies into the anti-cancer potential of this compound. As with any experimental compound, researchers should carefully optimize protocols for their specific cell lines and experimental systems.

References

FTI-2153 TFA: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of the Farnesyltransferase Inhibitor FTI-2153 TFA

Abstract

This compound is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By inhibiting the farnesylation of these proteins, FTI-2153 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway. This disruption of oncogenic signaling cascades, coupled with its effects on mitotic progression, has established FTI-2153 as a valuable tool in cancer research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data to support its use in drug development and scientific research.

Chemical Structure and Properties

FTI-2153 is the trifluoroacetic acid (TFA) salt of a non-thiol-containing peptidomimetic. The TFA counterion improves the solubility and stability of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid | [1] |

| Molecular Formula | C₂₇H₃₁F₃N₄O₅S | [1] |

| Molecular Weight | 580.62 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action

FTI-2153 exerts its biological effects primarily through the potent and selective inhibition of farnesyltransferase (FTase). FTase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue within a C-terminal "CAAX" motif of target proteins.

Inhibition of Farnesyltransferase and Ras Signaling

The farnesylation of proteins, particularly members of the Ras superfamily (H-Ras, N-Ras, K-Ras), is crucial for their anchoring to the inner leaflet of the plasma membrane. This membrane localization is a prerequisite for their activation and subsequent engagement of downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) signaling cascade. By inhibiting FTase, FTI-2153 prevents the farnesylation of Ras proteins, thereby impairing their membrane association and blocking the transmission of growth and proliferation signals.

Caption: FTI-2153 inhibits FTase, preventing Ras farnesylation and downstream signaling.

Effects on Mitosis

Beyond its impact on Ras signaling, FTI-2153 has been shown to induce a mitotic arrest. Treatment of cancer cells with FTI-2153 leads to an accumulation of cells in the M phase of the cell cycle. This is attributed to the inhibition of bipolar spindle formation and the disruption of proper chromosome alignment during prometaphase. The resulting monoastral spindles and ring-shaped chromosome morphology prevent the cells from progressing to metaphase. It is important to note that this effect on mitosis appears to be independent of the Ras and p53 mutation status of the cells.

Quantitative Data

The biological activity of FTI-2153 has been quantified in various in vitro assays.

Table 2: In Vitro Activity of FTI-2153

| Assay | Target/Cell Line | IC₅₀ Value | Source |

| Farnesyltransferase (FTase) Inhibition | Enzyme Assay | 1.4 nM | |

| H-Ras Processing | Whole Cells | 10 nM | |

| Cell Growth Inhibition (48h) | T-24 (Bladder Carcinoma) | 38% inhibition at 15 µM | |

| Calu-1 (Lung Carcinoma) | 36% inhibition at 15 µM | ||

| A-549 (Lung Carcinoma) | 25% inhibition at 15 µM | ||

| OVCAR3 (Ovarian Carcinoma) | 22% inhibition at 15 µM | ||

| HT-1080 (Fibrosarcoma) | 13% inhibition at 15 µM | ||

| NIH3T3 (Mouse Fibroblast) | 8% inhibition at 15 µM | ||

| HFF (Human Foreskin Fibroblast) | 8% inhibition at 15 µM |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of FTI-2153.

Farnesyltransferase Activity Assay (In Vitro)

This protocol is adapted from commercially available FTase activity assay kits.

Objective: To determine the in vitro inhibitory activity of FTI-2153 on farnesyltransferase.

Materials:

-

Recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the FTase enzyme, the fluorescent peptide substrate, and the appropriate concentration of FTI-2153 or vehicle control (DMSO).

-

Initiate the reaction by adding FPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of FTI-2153 and determine the IC₅₀ value.

Caption: Workflow for the in vitro farnesyltransferase activity assay.

Cell Synchronization and Mitotic Arrest Analysis

This protocol is based on the methods described for studying the effects of FTI-2153 on the cell cycle.

Objective: To synchronize cells and analyze the effect of FTI-2153 on mitotic progression.

Materials:

-

Human cancer cell lines (e.g., A-549, Calu-1)

-

Cell culture medium and supplements

-

Thymidine

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Synchronization (Double Thymidine Block): a. Plate cells and allow them to adhere. b. Add 2 mM thymidine to the culture medium and incubate for 18 hours. c. Wash the cells with PBS and replace with fresh medium. Incubate for 9 hours. d. Add 2 mM thymidine again and incubate for 17 hours to arrest cells at the G1/S boundary.

-

FTI-2153 Treatment and Cell Staining: a. Release the cells from the thymidine block by washing and adding fresh medium. b. Treat the synchronized cells with FTI-2153 (e.g., 15 µM) or vehicle control for a specified time (e.g., 12-16 hours) to allow progression into mitosis. c. Fix, permeabilize, and block the cells. d. Incubate with the primary anti-α-tubulin antibody. e. Incubate with the fluorescently labeled secondary antibody and DAPI. f. Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: a. Quantify the percentage of cells in different mitotic stages (prophase, metaphase, anaphase, telophase). b. Assess the spindle morphology (bipolar vs. monopolar) and chromosome alignment.

Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of FTI-2153 on the phosphorylation of ERK in the MAPK pathway.

Materials:

-

Cell line with an active Ras-MAPK pathway

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-ERK (p-ERK) and total ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of FTI-2153 for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for loading control.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor with potent activity against its target enzyme and in cellular models of cancer. Its dual mechanism of action, involving the inhibition of oncogenic Ras signaling and the induction of mitotic arrest, makes it a valuable research tool for studying cell signaling and cell cycle regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize FTI-2153 in their studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent.

References

Methodological & Application

FTI-2153 TFA: In Vitro Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, including the oncoprotein Ras.[1] By inhibiting FTase, FTI-2153 disrupts the proper localization and function of key signaling proteins involved in cell growth, proliferation, and survival, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3] These application notes provide detailed protocols for in vitro studies of FTI-2153 TFA, including its effects on cell viability, cell cycle progression, and cellular morphology.

Mechanism of Action

FTI-2153 exerts its biological effects by specifically targeting and inhibiting farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. Farnesylation is essential for the membrane anchoring and subsequent activation of these proteins. One of the most critical targets of FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are frequently mutated and constitutively active in many human cancers.[3] By preventing Ras farnesylation, FTI-2153 inhibits its downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for tumor cell proliferation and survival.[2]

Interestingly, a primary mechanism of the anti-cancer activity of FTI-2153 is the induction of mitotic arrest. Treatment with FTI-2153 leads to the inability of cancer cells to form proper bipolar spindles during mitosis, resulting in an accumulation of cells in the prometaphase stage of the cell cycle. This is often characterized by a distinctive ring-shaped chromosome morphology and the formation of monoasteral spindles. This effect on mitosis appears to be independent of the Ras and p53 mutation status of the cancer cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of FTI-2153

| Target | IC50 | Cell Line | Reference |

| Farnesyltransferase (FTase) | 1.4 nM | N/A | |

| H-Ras Processing | 10 nM | NIH 3T3 | |

| H-Ras Transformed NIH 3T3 | 0.3 µM | NIH 3T3 | |

| Parental NIH 3T3 | 10 µM | NIH 3T3 |

Table 2: Cell Growth Inhibition by FTI-2153 (15 µM for 48 hours)

| Cell Line | Cancer Type | Percent Inhibition | Reference |

| T-24 | Bladder Carcinoma | 38% | |

| Calu-1 | Lung Carcinoma | 36% | |

| A-549 | Lung Carcinoma | 25% | |

| OVCAR3 | Ovarian Carcinoma | 22% | |

| HT-1080 | Fibrosarcoma | 13% | |

| NIH3T3 | Mouse Embryonic Fibroblast | 8% | |

| HFF | Human Foreskin Fibroblast | 8% |

Signaling Pathway and Experimental Workflow

Caption: FTI-2153 Signaling Pathway.

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of FTI-2153 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A-549, Calu-1)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS, filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment with FTI-2153: Prepare a series of dilutions of FTI-2153 in complete medium. Remove the medium from the wells and add 100 µL of the FTI-2153 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FTI-2153) and a no-treatment control.

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization of Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with FTI-2153.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules and DNA

This protocol is for visualizing the effects of FTI-2153 on the mitotic spindle and chromosome morphology.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (to stain microtubules)

-

Fluorescently labeled secondary antibody

-

DAPI solution (to stain DNA)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with FTI-2153 as desired.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

DNA Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Final Wash: Wash the cells once with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Microtubules will be visualized with the secondary antibody's fluorophore, and DNA will be visualized with DAPI.

Conclusion

This compound is a valuable research tool for investigating the roles of farnesylation and the Ras signaling pathway in cancer. The protocols provided in these application notes offer a framework for studying the in vitro effects of this potent farnesyltransferase inhibitor on cancer cell viability, cell cycle progression, and cellular morphology. These methods can be adapted and optimized for specific cell lines and experimental questions, contributing to a deeper understanding of the mechanisms of action of FTIs and their potential as anti-cancer agents.

References

FTI-2153 TFA: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2153 TFA is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a key enzyme in post-translational modification of various cellular proteins, including the proto-oncogene product Ras.[1][2] By inhibiting the farnesylation of Ras and other proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound in cell culture, including methods for assessing cell viability, analyzing protein expression and modification, and evaluating cell cycle progression.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This farnesylation is crucial for the proper subcellular localization and function of many proteins involved in signal transduction.

One of the most critical targets of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When farnesylated, Ras proteins anchor to the inner surface of the plasma membrane, where they can be activated and engage downstream effector pathways, such as the RAF-MEK-ERK cascade, which promotes cell proliferation and survival. This compound potently inhibits the processing of H-Ras.[1][2]

Beyond Ras, other farnesylated proteins are implicated in cell cycle regulation. The inhibition of their farnesylation by this compound contributes to its observed effects on mitosis. Specifically, FTI-2153 has been shown to inhibit bipolar spindle formation during mitosis, leading to an accumulation of cells in the prometaphase stage of the cell cycle. This disruption of mitotic progression is a key aspect of its cytotoxic activity.

Quantitative Data

The inhibitory activity of this compound has been characterized by its IC50 values against its direct target, farnesyltransferase, and its downstream effector, H-Ras. Furthermore, its effect on the proliferation of various cancer cell lines has been documented.

| Parameter | Cell Line / Target | IC50 / Inhibition | Reference |

| Enzyme Inhibition | Farnesyltransferase (FTase) | 1.4 nM | |

| Protein Processing Inhibition | H-Ras | 10 nM | |

| Cell Growth Inhibition | T-24 (Bladder Carcinoma) | 38% inhibition at 15 µM | |

| Calu-1 (Lung Carcinoma) | 36% inhibition at 15 µM | ||

| A-549 (Lung Carcinoma) | 25% inhibition at 15 µM | ||

| OVCAR3 (Ovarian Adenocarcinoma) | 22% inhibition at 15 µM | ||

| HT-1080 (Fibrosarcoma) | 13% inhibition at 15 µM | ||

| HFF (Human Foreskin Fibroblast) | 8% inhibition at 15 µM | ||

| NIH3T3 (Mouse Embryonic Fibroblast) | 8% inhibition at 15 µM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of H-Ras Processing

This protocol is to determine the effect of this compound on the farnesylation of H-Ras, which can be observed as a shift in its electrophoretic mobility.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete growth medium

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Ras (detects total K-Ras, H-Ras, and N-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Unprocessed (unfarnesylated) H-Ras will migrate slower than the processed (farnesylated) form.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete growth medium

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.

-

Add 400 µL of PI staining solution and mix well.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable research tool for investigating the roles of farnesyltransferase and farnesylated proteins in cancer biology. The protocols outlined in these application notes provide a framework for studying the effects of this compound on cell viability, protein processing, and cell cycle progression. Researchers can adapt these methods to their specific cell lines and experimental questions to further elucidate the therapeutic potential of farnesyltransferase inhibition.

References

Application Notes and Protocols for Preparing FTI-2153 TFA Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2153 is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme implicated in cellular signaling pathways critical to cancer proliferation. The trifluoroacetate (TFA) salt of FTI-2153 is a common formulation for research purposes. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of FTI-2153 TFA stock solutions.

Physicochemical Data and Solubility

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₁F₃N₄O₅S | [1] |

| Molecular Weight | 580.62 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Purity | >98% (typically) | |

| Solubility in DMSO | 90 mg/mL (155.01 mM) | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Pre-Weighing Preparations:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.

-

Ensure the analytical balance is calibrated and level.

-

-

Calculating the Required Mass:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 580.62 g/mol / 1000 = 5.806 mg

-

-

Weighing this compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

-

Carefully weigh the calculated mass (e.g., 5.81 mg) of this compound powder directly into the tared tube.

-

-

Dissolving in DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath may also be employed, but be cautious of potential compound degradation with excessive heat.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Mandatory Visualizations

Signaling Pathway Inhibition by FTI-2153

Caption: FTI-2153 inhibits farnesyltransferase (FTase), preventing the post-translational modification of Ras proteins and blocking downstream pro-proliferative signaling.

Experimental Workflow for Stock Solution Preparation

Caption: A stepwise workflow for the accurate preparation of this compound stock solutions.

Handling and Safety Precautions

-

Trifluoroacetate (TFA) Salts: While FTI-2153 is a small molecule and not a peptide, the TFA salt form is common in synthesized compounds. For most in vitro applications, the presence of TFA at the final working concentration is negligible. However, for sensitive assays or in vivo studies, the potential effects of residual TFA should be considered.

-

DMSO Handling: DMSO is an excellent solvent but can readily penetrate the skin, carrying dissolved substances with it. Always wear appropriate gloves and handle with care in a well-ventilated area. Use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.

-

General Safety: Standard laboratory safety practices should be followed, including the use of a lab coat, gloves, and safety glasses when handling chemical compounds.

By adhering to these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

Application Notes and Protocols: FTI-2153 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction